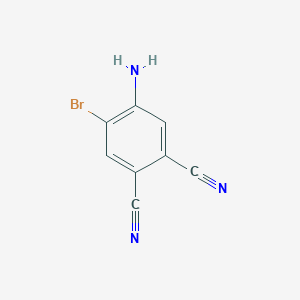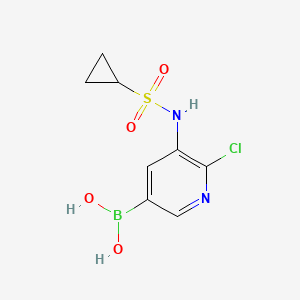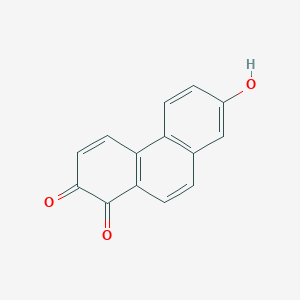
7-Hydroxyphenanthrene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxyphenanthrene-1,2-dione is an organic compound belonging to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyphenanthrene-1,2-dione typically involves the functionalization of phenanthrene derivatives. One common method includes the regioselective functionalization of 9-hydroxyphenanthrene, which can be achieved through various chemical reactions . Another approach involves the oxidative demethylation of trimethoxy derivatives, followed by oxidation to yield the desired hydroxyquinone .
Industrial Production Methods: Industrial production of this compound may involve large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes regioselective functionalization and subsequent oxidation steps to achieve the final product .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydroxyphenanthrene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce new functional groups to the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products Formed: The major products formed from these reactions include various hydroxyquinones, phenanthrene derivatives, and substituted phenanthrenes .
Aplicaciones Científicas De Investigación
7-Hydroxyphenanthrene-1,2-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Hydroxyphenanthrene-1,2-dione involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its cytotoxicity towards cancer cells may involve the induction of oxidative stress and apoptosis .
Comparación Con Compuestos Similares
Phenanthrenequinone: Another phenanthrene derivative with similar chemical properties.
Hydroxyquinones: Compounds with hydroxyl groups attached to the quinone moiety, exhibiting unique biological activities.
Phenazines: A class of compounds with diverse biological properties, including antimicrobial and antitumor activities.
Uniqueness: 7-Hydroxyphenanthrene-1,2-dione stands out due to its specific functional groups and the resulting chemical reactivity. Its unique structure allows for targeted applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
10117-18-7 |
|---|---|
Fórmula molecular |
C14H8O3 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
7-hydroxyphenanthrene-1,2-dione |
InChI |
InChI=1S/C14H8O3/c15-9-2-4-10-8(7-9)1-3-12-11(10)5-6-13(16)14(12)17/h1-7,15H |
Clave InChI |
WLFWMQIHHRFYED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2C=CC(=O)C3=O)C=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


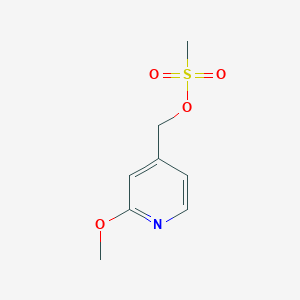
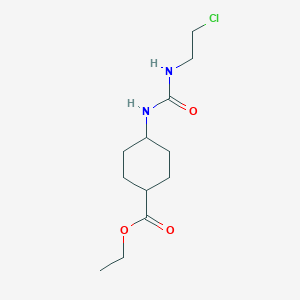
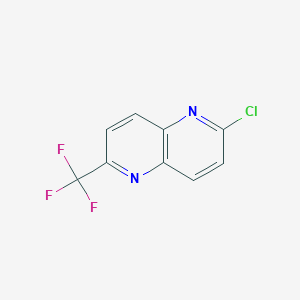
![[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate](/img/structure/B13996464.png)

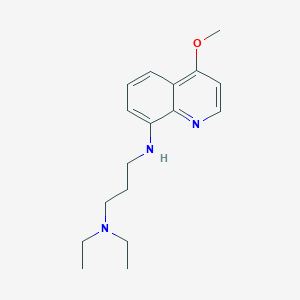

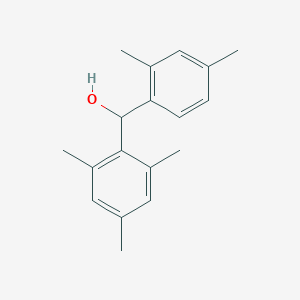
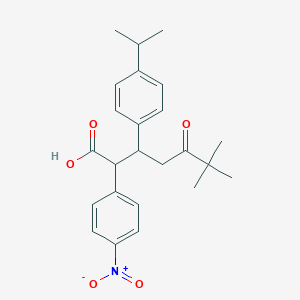
![5-Chloro-2-[(1-methyl-1H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B13996492.png)


